![molecular formula C20H24O4 B5865183 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavonoid that has shown promise as a potential anticancer agent. It belongs to the family of cyclin-dependent kinase (CDK) inhibitors and has been found to have a broad spectrum of antitumor activity.
Mecanismo De Acción
Flavopiridol inhibits CDKs by binding to the ATP-binding site on the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Flavopiridol has also been found to inhibit other kinases, such as PIM1 and FLT3, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Flavopiridol has been found to have a number of biochemical and physiological effects. It has been shown to induce G1 and G2 cell cycle arrest, inhibit DNA synthesis, and induce apoptosis in cancer cells. Flavopiridol has also been found to inhibit angiogenesis and to sensitize cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is its broad spectrum of antitumor activity. It has been shown to be effective against a range of cancer cell lines and to have synergistic effects with other anticancer agents. However, this compound has a relatively short half-life and can be toxic at high doses. It also has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as immunotherapies and targeted therapies. Additionally, there is interest in exploring the use of this compound in other disease contexts, such as neurodegenerative disorders and viral infections.
Métodos De Síntesis
The synthesis of 4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one involves the condensation of 3-methyl-2-buten-1-ol with 7-hydroxy-4-methylcoumarin in the presence of a strong acid catalyst. The resulting product is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
Flavopiridol has been extensively studied for its potential use in cancer treatment. It has been found to inhibit CDKs, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Flavopiridol has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Propiedades
IUPAC Name |
4-methyl-6,7-bis(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(2)6-8-22-18-11-16-15(5)10-20(21)24-17(16)12-19(18)23-9-7-14(3)4/h6-7,10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFSHYNEDHTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C(C)C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

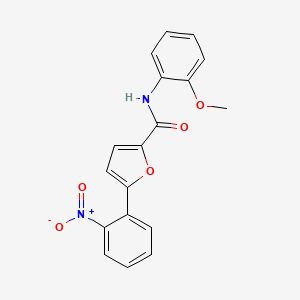
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
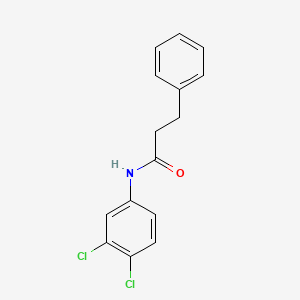
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)

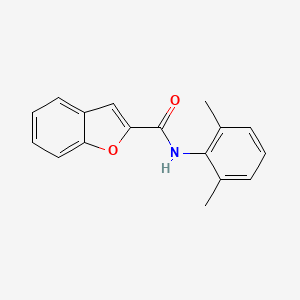
cyanamide](/img/structure/B5865161.png)
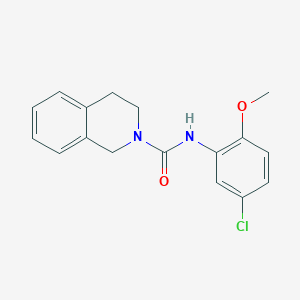
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
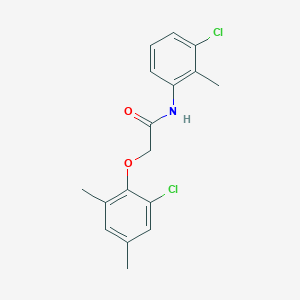

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
